3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole
Overview
Description
3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole is a chemical compound that features a benzo[c]isoxazole core substituted with a methoxyphenyl group and a pentafluorosulfanyl group. The pentafluorosulfanyl group is known for its high electronegativity, chemical and thermal stability, and low surface energy . These properties make the compound of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole typically involves multiple steps, starting with the preparation of the benzo[c]isoxazole core. One common method involves the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The benzo[c]isoxazole core can be reduced under specific conditions to yield different isoxazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole involves its interaction with specific molecular targets. The pentafluorosulfanyl group enhances the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding . These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole: This compound has a similar structure but differs in the position of the methoxy group.
Trifluoromethyl-substituted benzo[c]isoxazoles: These compounds have a trifluoromethyl group instead of a pentafluorosulfanyl group, resulting in different chemical and physical properties. The uniqueness of this compound lies in the combination of the methoxyphenyl and pentafluorosulfanyl groups, which impart distinct reactivity and stability characteristics.
Properties
IUPAC Name |
pentafluoro-[3-(3-methoxyphenyl)-2,1-benzoxazol-6-yl]-λ6-sulfane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NO2S/c1-21-10-4-2-3-9(7-10)14-12-6-5-11(8-13(12)20-22-14)23(15,16,17,18)19/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMRTWBWHNRLLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C=CC(=CC3=NO2)S(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153669 | |
Record name | (OC-6-21)-Pentafluoro[3-(3-methoxyphenyl)-2,1-benzisoxazol-6-yl]sulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379812-13-1 | |
Record name | (OC-6-21)-Pentafluoro[3-(3-methoxyphenyl)-2,1-benzisoxazol-6-yl]sulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-Pentafluoro[3-(3-methoxyphenyl)-2,1-benzisoxazol-6-yl]sulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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